

# Spectroscopic and Analytical Profile of 3-(Trifluoromethoxy)benzoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: *3-(Trifluoromethoxy)benzoic acid*

Cat. No.: B089608

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This technical guide provides a comprehensive overview of the spectroscopic and analytical data for **3-(trifluoromethoxy)benzoic acid** (CAS No. 1014-81-9). Aimed at researchers, scientists, and professionals in drug development, this document compiles essential data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols.

## Core Spectroscopic Data

The structural elucidation and characterization of **3-(trifluoromethoxy)benzoic acid** are supported by the following spectroscopic data.

**Table 1:  $^1\text{H}$  NMR Spectroscopic Data of 3-(Trifluoromethoxy)benzoic Acid**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.33	dd	8.2, 2.6	Aromatic C-H

Note: Data obtained in  $\text{CDCl}_3$ . The integration values correspond to the number of protons.

## Table 2: IR Spectroscopic Data of 3-(Trifluoromethoxy)benzoic Acid

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2900-3100	Broad	O-H stretch (Carboxylic Acid)
1710-1730	Strong	C=O stretch (Carboxylic Acid)
1200-1300	Strong	C-F stretch (Trifluoromethoxy group)
1000-1200	Strong	C-O stretch (Ether and Carboxylic Acid)

Note: The spectrum of aromatic compounds typically shows additional bands in the fingerprint region (below 1500 cm<sup>-1</sup>).

## Table 3: Mass Spectrometry Data of 3-(Trifluoromethoxy)benzoic Acid

m/z	Relative Intensity (%)	Assignment
206.02	100	[M] <sup>+</sup> (Molecular Ion)
189.02	-	[M-OH] <sup>+</sup>
161.02	-	[M-COOH] <sup>+</sup>

Note: Fragmentation patterns can vary depending on the ionization technique used.

## Experimental Protocols

The acquisition of the presented spectroscopic data follows standardized laboratory procedures. The general methodologies are outlined below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **3-(trifluoromethoxy)benzoic acid** is prepared by dissolving the sample in a deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>), containing a small amount of

tetramethylsilane (TMS) as an internal standard. The  $^1\text{H}$  NMR spectrum is recorded on a spectrometer operating at a frequency of 400 MHz or higher. Data acquisition parameters such as the number of scans, relaxation delay, and pulse width are optimized to ensure a good signal-to-noise ratio and accurate integration. For  $^{13}\text{C}$  NMR, a higher number of scans is typically required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.

## Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be prepared as a KBr pellet, where a small amount of the compound is ground with potassium bromide and pressed into a thin disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed directly on the crystal surface. The spectrum is recorded over the mid-infrared range (typically 4000-400  $\text{cm}^{-1}$ ) by co-adding multiple scans to improve the signal-to-noise ratio.

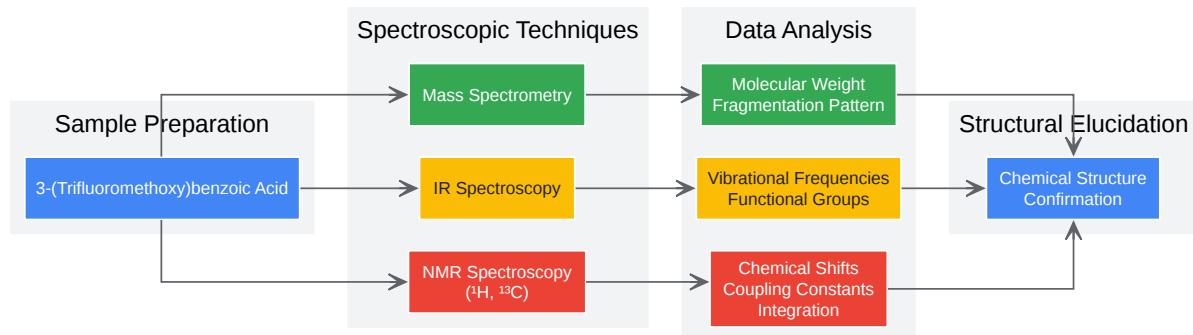
## Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer, often coupled with a chromatographic separation technique such as Gas Chromatography (GC) or Liquid Chromatography (LC). For GC-MS, the sample is typically derivatized to increase its volatility before injection into the gas chromatograph. For LC-MS, the sample is dissolved in a suitable solvent and introduced into the mass spectrometer via an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. The mass analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).

## Data Interpretation and Visualization

The relationship between the different spectroscopic techniques and the structural information they provide for **3-(trifluoromethoxy)benzoic acid** is illustrated in the workflow diagram below.

## Spectroscopic Analysis Workflow for 3-(Trifluoromethoxy)benzoic Acid

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Caption: Spectroscopic analysis workflow.

This guide serves as a foundational resource for professionals engaged in the research and development of molecules such as **3-(trifluoromethoxy)benzoic acid**, providing the necessary data and procedural outlines for its comprehensive analysis.

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